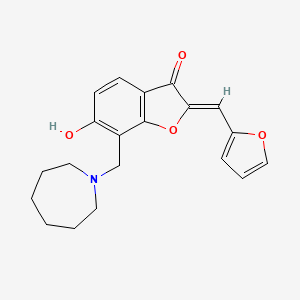

(Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a chemical compound with potential applications in scientific research. This compound is also known as azepanone-furanone, and it belongs to the family of benzofuranones. The unique structure of this compound makes it an attractive target for synthesis and study.

Scientific Research Applications

Photolytic Synthesis of Azepine Carboxylates and Crown Ether Analogues

M. Azadi-Ardakani and colleagues (1985) explored the photolysis of mono-o-azidobenzoates to yield glycol monoesters of 2-methoxy-3H-azepine-3-carboxylic acid and other related compounds. This research into azepine derivatives through photolysis demonstrates the potential for creating complex heterocyclic structures that might share reactive similarities with the compound of interest (Azadi-Ardakani et al., 1985).

Diels–Alder Reactions Involving Furan Derivatives

M. Alves and team (2001) detailed the Diels–Alder reactions between alkyl 2H-azirine-3-carboxylates and furans, leading to aziridine compounds and further transformation into dihydrofuranol and other derivatives. This study showcases the reactivity of furan derivatives in cycloaddition reactions, which could be relevant for the synthesis or modification of the specified compound (Alves et al., 2001).

Synthesis of Pyrano[Azepines] via Cycloaddition of Azepines

W. Tueckmantel (1994) reported on the synthesis of pyrano[azepines] through a [4 + 2] cycloaddition of photochemically generated alkoxycarbonyl didehydroazepines with enol ethers, offering insights into heterocyclic chemistry that could be indirectly relevant to the target compound's chemistry (Tueckmantel, 1994).

Studies on Benzofuran Derivatives

A. Gutnov et al. (1999) discussed the synthesis of benzofuran derivatives via rearrangement of 2-hydroxyaryl(5-methylfur-2-yl)alkanes, leading to 3-R-benzo[b]furan derivatives. Such studies on benzofuran frameworks can offer synthetic pathways or reactivity clues for related compounds (Gutnov et al., 1999).

properties

IUPAC Name |

(2Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c22-17-8-7-15-19(23)18(12-14-6-5-11-24-14)25-20(15)16(17)13-21-9-3-1-2-4-10-21/h5-8,11-12,22H,1-4,9-10,13H2/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTGJEDNSHDPJS-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate](/img/structure/B2970517.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2970523.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2970524.png)

![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970537.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2970539.png)